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Chondromodulin-I (319-327) -

Chondromodulin-I (319-327)

Catalog Number: EVT-243528
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chondromodulin-I
Source and Classification

Chondromodulin-I is primarily expressed in cartilage, particularly by chondrocytes, which are the cells responsible for maintaining cartilage structure and function. It belongs to a class of proteins known as extracellular matrix proteins, which are crucial for providing structural support to tissues and mediating cellular interactions. The classification of Chondromodulin-I can be further detailed as follows:

  • Type: Glycoprotein
  • Function: Anti-angiogenic, chondroprotective
  • Source: Cartilage, particularly in joints
Synthesis Analysis

Methods and Technical Details

The synthesis of Chondromodulin-I (319-327) can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis.

  1. Recombinant DNA Technology:
    • A plasmid containing the gene encoding Chondromodulin-I is introduced into host cells (such as bacteria or yeast).
    • The host cells are cultured under conditions that promote protein expression.
    • The protein is then purified using affinity chromatography techniques.
  2. Solid-Phase Peptide Synthesis:
    • This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support.
    • The synthesis proceeds through cycles of deprotection and coupling until the desired peptide length is achieved.
    • After synthesis, the peptide is cleaved from the solid support and purified.

Both methods require careful optimization of conditions to ensure high yield and purity of the synthesized product.

Molecular Structure Analysis

Structure and Data

Chondromodulin-I consists of several structural domains that contribute to its function. The molecular structure features:

  • Amino Acid Sequence: The specific sequence for Chondromodulin-I (319-327) includes critical residues that facilitate its interaction with other proteins and extracellular matrix components.
  • Secondary Structure: Predominantly features alpha-helices and beta-sheets, which are essential for its stability and functionality.
  • Molecular Weight: Approximately 10 kDa for the peptide segment.

The precise three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how the molecule interacts with its biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Chondromodulin-I (319-327) participates in several biochemical reactions within cartilage tissue:

  1. Inhibition of Angiogenesis: By binding to specific receptors on endothelial cells, it inhibits their proliferation and migration, thus preventing new blood vessel formation.
  2. Modulation of Chondrocyte Activity: It influences the expression of matrix metalloproteinases, which are enzymes that degrade extracellular matrix components, thereby regulating cartilage homeostasis.

These reactions are critical in maintaining cartilage integrity and preventing pathological conditions such as osteoarthritis.

Mechanism of Action

Process and Data

The mechanism by which Chondromodulin-I exerts its effects involves several pathways:

  1. Binding to Receptors: The peptide interacts with specific receptors on chondrocytes and endothelial cells, triggering signaling cascades that inhibit angiogenesis and promote chondrocyte survival.
  2. Regulation of Gene Expression: It modulates the expression of genes involved in extracellular matrix production and degradation, ensuring a balance that favors cartilage health.
  3. Anti-inflammatory Effects: By reducing pro-inflammatory cytokine levels, it helps maintain a favorable environment for cartilage maintenance.

Data from studies indicate that Chondromodulin-I can significantly reduce markers of inflammation and degradation in cartilage tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Soluble in water and physiological saline at physiological pH.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to alkaline environments.
  • pH Sensitivity: Optimal activity observed at physiological pH (~7.4).

Relevant data indicate that storage conditions significantly affect the stability of Chondromodulin-I; it should be stored at -20°C to maintain its integrity.

Applications

Scientific Uses

Chondromodulin-I (319-327) has several promising applications in scientific research and medicine:

  1. Osteoarthritis Treatment: Due to its protective effects on cartilage, it is being investigated as a therapeutic agent for osteoarthritis.
  2. Tissue Engineering: As an extracellular matrix component, it can be utilized in scaffolds designed for cartilage regeneration.
  3. Angiogenesis Research: Its anti-angiogenic properties make it a valuable tool in studying vascular diseases and developing treatments targeting abnormal blood vessel growth.

Research continues to explore the full potential of Chondromodulin-I in various biomedical applications, highlighting its significance in both fundamental biology and clinical settings.

Molecular Characterization of Chondromodulin-I (ChM-I)

Gene Structure and Transcriptional Regulation

Genomic Locus and Evolutionary Conservation

The human ChM-I gene (CNMD or LECT1) is located on chromosome 13q14.21, positioned near the retinoblastoma (RB1) tumor suppressor gene locus [8] [9]. This genomic region spans approximately 40 kb and consists of 7 exons, with exons 6 and 7 encoding the C-terminal mature peptide domain critical for biological activity [9]. The promoter region lacks a canonical TATA box but contains binding sites for key transcription factors, including Sp1/Sp3 and Sox9 [2] [6].

Evolutionary conservation analysis reveals high sequence homology across vertebrate species. The mature ChM-I peptide shares >90% amino acid identity between humans, mice, rats, and bovines (Table 1) [9]. Zebrafish (Danio rerio) possess a homologous chm1 gene, with maternal transcripts detected before the mid-blastula transition and zygotic expression localizing to the notochord by the 10-somite stage [7]. This conservation extends to functional domains, including the BRICHOS domain and furin cleavage site, underscoring ChM-I's fundamental role in vertebrate development.

Table 1: Evolutionary Conservation of ChM-I Genomic and Protein Features

SpeciesGenomic LocationAmino Acid Identity (Mature Peptide)Developmental Expression Sites
Human13q14.21100% (Reference)Cartilage, cardiac valves, eye
Mouse14D395%Cartilage, eye, skeletal muscle
Rat9q2292%Cartilage, rib, eye
ZebrafishChromosome 2165%Notochord, craniofacial cartilage

Transcriptional Control by Sox9, Sp3, and Nkx3.2

ChM-I expression is tightly regulated by a network of transcription factors governing cartilage-specific expression. Sox9, the master regulator of chondrogenesis, directly binds conserved enhancer elements within the ChM-I promoter, activating transcription during mesenchymal condensation and early chondrocyte differentiation [9]. Sp3 mediates basal promoter activity through a methylation-sensitive binding mechanism [2] [6]. Hypomethylation of cytosine at position -52 (C⁻⁵²) within the Sp3-binding motif (5′-CCATCT-3′) permits Sp3 binding and transcriptional activation, whereas hypermethylation silences the gene in non-cartilaginous tissues like bone and nerve [6].

The homeobox transcription factor Nkx3.2 (Bapx1) cooperates with Sox9 to enhance ChM-I promoter activity, forming a regulatory complex essential for maintaining chondrocyte identity [9] [3]. This combinatorial control ensures ChM-I expression is restricted to avascular tissues. Pharmacological demethylation using 5-aza-2′-deoxycytidine (5-aza-dC) reactivates ChM-I expression in osteosarcoma cells, confirming epigenetic regulation as a key determinant of tissue specificity [2] [6].

Post-Translational Modifications and Proteolytic Processing

Furin-Mediated Cleavage and Secretion Dynamics

ChM-I is synthesized as a 334-amino acid type II transmembrane glycoprotein (preproprotein) oriented with its N-terminus in the cytosol and C-terminus in the extracellular/lumenal space [4] [9]. Proteolytic maturation is initiated by furin or furin-like proprotein convertases that recognize the conserved RERR²¹⁵ motif (Arg-Glu-Arg-Arg) located 37 residues upstream of the mature N-terminus [4] [10]. Cleavage at this site releases a 25-kDa soluble glycoprotein (mature ChM-I, residues 216–334) into the extracellular matrix (ECM) [9] [10].

Functional studies demonstrate that mutagenesis of the RERR site to RERQ or expression in furin-deficient cell lines abolishes processing, confirming furin’s essential role [4] [9]. Secreted mature ChM-I accumulates preferentially in cartilage ECM, particularly in the avascular zones of resting, proliferating, and pre-hypertrophic chondrocytes, where it exerts anti-angiogenic effects [8] [10]. An N-terminal truncated 14-kDa isoform detected in hypertrophic zones lacks anti-angiogenic activity, suggesting context-dependent functional divergence [9].

Glycosylation Patterns and Functional Implications

Human ChM-I contains a conserved N-linked glycosylation site at Asn²⁴³ within the sequence NET (Asn-Glu-Thr) [9]. Glycosylation at this site contributes to molecular heterogeneity, with the mature protein migrating at 25 kDa (glycosylated) and 20 kDa (non-glycosylated) on SDS-PAGE [9]. Enzymatic deglycosylation studies confirm N-linked modifications are responsible for this size variation.

Glycosylation influences ChM-I’s stability and ECM interactions but is not essential for its anti-angiogenic function. Recombinant non-glycosylated ChM-I retains the ability to inhibit endothelial tube formation in vitro, indicating the C-terminal domain houses the primary functional epitope [10]. However, glycosylation may modulate tissue retention, as evidenced by the preferential accumulation of glycosylated isoforms in cartilage ECM [9].

Structural Domains and Functional Motifs

BRICHOS Domain and Surfactant Protein Homology

The ChM-I precursor (residues 1–215) contains a BRICHOS domain spanning residues 104–210 (Figure 1) [4] [9]. This ~100-amino-acid domain, named for its association with BRI2, ChM-I, and proSP-C, adopts a conserved tertiary structure characterized by a helical fold with two conserved cysteine residues forming an intramolecular disulfide bond [4]. In surfactant protein C (SP-C), the BRICHOS domain functions as a molecular chaperone, preventing proprotein aggregation in the endoplasmic reticulum (ER) [4].

Figure 1: Domain Architecture of ChM-I Precursor Protein

N-terminus          BRICHOS Domain        Furin Site         Mature ChM-I|--------------------|-------------------|-------------------|| TM Domain (40-65)  | (Residues 104-210) | RERR²¹⁵          | (Residues 216-334)|____________________|____________________|___________________|Cytosol                 Lumen/ECM               Secreted

Although ChM-I’s BRICHOS domain shares structural homology with proSP-C, its precise biochemical role remains undefined. Mutations in SP-C’s BRICHOS domain cause ER stress, aggregation, and apoptosis in lung epithelial cells [4]. While analogous pathogenic mutations in ChM-I are unreported, the domain’s conservation suggests it may similarly facilitate proper folding and prevent cytotoxic aggregation during biosynthesis [4] [9].

Anti-Angiogenic Epitopes in the C-Terminal Region

The mature C-terminal domain (ChM-I²¹⁶⁻³³⁴) harbors the primary anti-angiogenic activity. Key functional motifs include:

  • Hydrophobic Core (Residues 260–280): Mediates ECM binding and oligomerization.
  • Cysteine-Rich Region (Cys²⁷⁵, Cys²⁹⁴, Cys³¹⁰): Forms disulfide bridges essential for tertiary structure stability.
  • Anti-Angiogenic Epitope (Residues 280–300): Directly inhibits endothelial cell proliferation and migration [5] [10].

Functional validation comes from adenovirus-mediated expression of the C-terminal 116 amino acids (Ad-shTeM/Ad-shChM-I) in human umbilical vein endothelial cells (HUVECs), which suppresses VEGF-induced DNA synthesis by 40–50% and inhibits tube formation in Matrigel assays (Table 2) [5] [10]. Synthetic cyclic peptides mimicking the C-terminal loop structure (e.g., CYFDDLKKKCR) recapitulate anti-angiogenic effects, confirming this region’s sufficiency for function [10]. Notably, tenomodulin (TeM), a ChM-I homolog expressed in tendons, shares >50% homology in its C-terminal domain and exhibits comparable anti-angiogenic potency [5] [10].

Table 2: Functional Effects of ChM-I C-Terminal Domain on Endothelial Cells

Functional AssayEffect of ChM-I C-TerminusMechanistic Insight
VEGF-induced DNA synthesis↓ 40–50% in HUVECsCell cycle arrest in G1 phase
Matrigel tube formationComplete inhibitionDisruption of endothelial cell-cell adhesion
Cell migration (Boyden chamber)↓ 60–70%Impaired cytoskeletal reorganization
Tumor xenograft vascularization↓ Microvessel density by >80%Reduced VEGF/MMP expression in tumor microenvironment

Compounds Mentioned

  • Chondromodulin-I (ChM-I)
  • Tenomodulin (TeM)
  • Chondromodulin-II (ChM-II/LECT2)
  • Surfactant Protein C (SP-C)
  • Basic Fibroblast Growth Factor (FGF-2)
  • Vascular Endothelial Growth Factor (VEGF)

Properties

Product Name

Chondromodulin-I (319-327)

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